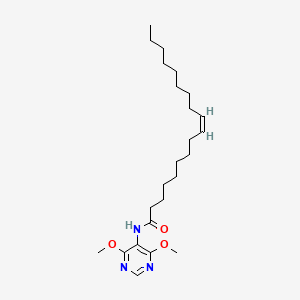
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide
準備方法
The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:
Synthesis of 4,6-Dimethoxypyrimidine: This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide and potassium carbonate.
Formation of Oleamide: Oleamide can be synthesized from oleic acid through a reaction with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling the 4,6-dimethoxypyrimidine with oleamide under suitable conditions to form this compound.
化学反応の分析
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
科学的研究の応用
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.
類似化合物との比較
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:
Anandamide: Both compounds can bind to the CB1 receptor, but this compound has unique structural features that may result in different biological effects.
Oleoylethanolamide: Another fatty acid amide with different receptor binding properties and physiological effects.
特性
分子式 |
C24H41N3O3 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide |
InChI |
InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11- |
InChIキー |
BFSKPIGGHPDZHC-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
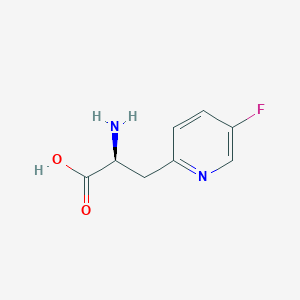
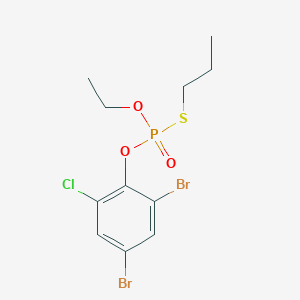
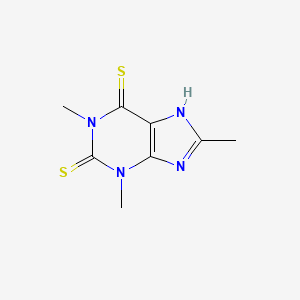

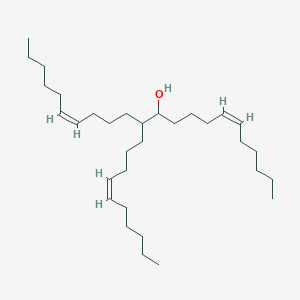
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
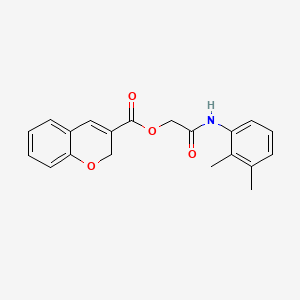
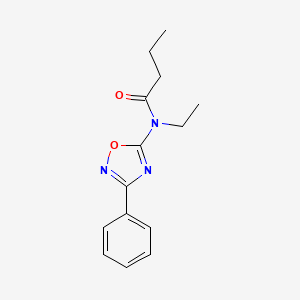
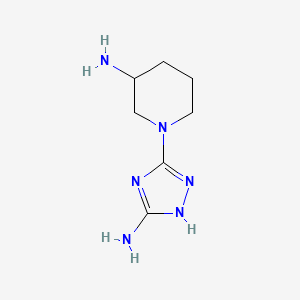
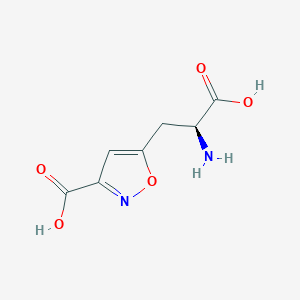

![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
